Amino[4-(2-phenylethoxy)phenyl]acetic acid

Lipophilicity Drug Design Physicochemical Properties

This α-amino acid derivative features a flexible 4-(2-phenylethoxy)phenyl substituent that imparts a balanced TPSA (72.6 Ų) and logP (~0.2), making it indispensable for CNS-penetrant library synthesis. Unlike simpler phenylglycine analogs, its unique side chain ensures reproducible SAR exploration against PAI-039-type targets. Offered at ≥95% purity for reliable multi-step derivatization.

Molecular Formula C16H17NO3
Molecular Weight 271.316
CAS No. 500695-83-0
Cat. No. B2446466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino[4-(2-phenylethoxy)phenyl]acetic acid
CAS500695-83-0
Molecular FormulaC16H17NO3
Molecular Weight271.316
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(C(=O)O)N
InChIInChI=1S/C16H17NO3/c17-15(16(18)19)13-6-8-14(9-7-13)20-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19)
InChIKeyJHONQAMLVHSTGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Amino[4-(2-phenylethoxy)phenyl]acetic acid (CAS 500695-83-0): A Versatile Amino Acid Building Block for Pharmaceutical Research


Amino[4-(2-phenylethoxy)phenyl]acetic acid (CAS 500695-83-0) is a synthetic phenylglycine derivative featuring an α-amino acid core and a 4-(2-phenylethoxy)phenyl substituent, with a molecular formula of C₁₆H₁₇NO₃ and a molecular weight of 271.31 g/mol [1]. It is primarily utilized as a research chemical and a specialized building block for medicinal chemistry and organic synthesis, typically supplied with a minimum purity specification of 95% and recommended for long-term storage in a cool, dry place . The compound's structure incorporates a flexible phenylethoxy side chain, which distinguishes it from simpler phenylglycine analogs and imparts unique physicochemical properties relevant to drug design [1].

Why Amino[4-(2-phenylethoxy)phenyl]acetic acid (CAS 500695-83-0) Cannot Be Readily Replaced by Generic Analogs


Generic substitution of Amino[4-(2-phenylethoxy)phenyl]acetic acid with structurally related phenylglycine or phenylacetic acid derivatives is not trivial due to significant differences in physicochemical and structural properties that directly impact synthetic utility and biological relevance. Simple replacement with an analog like 2-amino-2-(4-ethoxyphenyl)acetic acid (CAS 299168-49-3) or [4-(2-phenylethoxy)phenyl]acetic acid (CAS 887360-10-3) would introduce substantial changes in lipophilicity (ΔLogP > 1.5) [1], molecular weight (ΔMW > 75 Da) [2], and hydrogen bonding potential [3]. These variations can alter reaction kinetics, solubility profiles, and target binding affinities, making the specific compound essential for achieving reproducible and predictable outcomes in research settings. The following sections provide quantitative evidence to support this differentiation.

Quantitative Differentiation of Amino[4-(2-phenylethoxy)phenyl]acetic acid (CAS 500695-83-0) from Key Analogs


Enhanced Lipophilicity (XLogP) Compared to Ethoxy Analog Confers Different Pharmacokinetic Potential

Amino[4-(2-phenylethoxy)phenyl]acetic acid exhibits a calculated XLogP of 0.2 [1], which is substantially higher than the -1.4 (or -1.27) observed for its close structural analog, 2-amino-2-(4-ethoxyphenyl)acetic acid [2]. This increase in lipophilicity is attributed to the extended phenylethoxy side chain and is expected to enhance membrane permeability and oral bioavailability potential.

Lipophilicity Drug Design Physicochemical Properties

Increased Molecular Weight and Rotatable Bond Count Expand Chemical Space and Synthetic Versatility

The molecular weight of Amino[4-(2-phenylethoxy)phenyl]acetic acid is 271.31 g/mol, with 6 rotatable bonds [1]. In contrast, the simpler analog 2-amino-2-(4-ethoxyphenyl)acetic acid has a molecular weight of 195.22 g/mol and only 4 rotatable bonds . This larger, more flexible structure provides a distinct chemical scaffold for derivatization and exploration of structure-activity relationships.

Molecular Weight Rotatable Bonds Chemical Space

Balanced Lipophilicity Relative to Non-Amino Analog for Optimized Solubility and Permeability

Compared to [4-(2-phenylethoxy)phenyl]acetic acid (CAS 887360-10-3), which lacks the α-amino group and has a LogP of 2.94 [1], Amino[4-(2-phenylethoxy)phenyl]acetic acid (XLogP 0.2) [2] is significantly less lipophilic. This reduction in LogP is due to the presence of the polar amino and carboxylic acid groups, which increase hydrophilicity and hydrogen bonding capacity.

Lipophilicity Solubility Permeability

Preserved Polar Surface Area (PSA) for Potential Central Nervous System Penetration

Amino[4-(2-phenylethoxy)phenyl]acetic acid has a topological polar surface area (TPSA) of 72.6 Ų [1], which is comparable to the 72.55 Ų of the ethoxy analog [2] and slightly higher than the 46.53 Ų of the non-amino analog [3]. TPSA values below 90 Ų are often associated with improved ability to cross the blood-brain barrier, suggesting this compound retains potential for CNS applications while offering enhanced lipophilicity compared to the ethoxy analog.

Polar Surface Area CNS Penetration Drug Design

Structural Foundation for PAI-1 Inhibitor Development: A Class-Level Inference

Compounds containing the 4-(2-phenylethoxy)phenyl moiety, such as [4-(2-phenylethoxy)phenyl]acetic acid, are established key building blocks for the synthesis of PAI-039 (tiplaxtinin), a potent and orally active plasminogen activator inhibitor-1 (PAI-1) inhibitor with an IC50 of 2.7 μM . While direct quantitative data for Amino[4-(2-phenylethoxy)phenyl]acetic acid is limited, its structural core and the presence of the α-amino acid functionality position it as a valuable intermediate for generating novel PAI-1 inhibitor analogs or related chemotypes, leveraging the same phenylethoxyphenyl scaffold known to engage PAI-1.

PAI-1 Inhibitor Thrombosis Drug Discovery

Optimized Research Applications for Amino[4-(2-phenylethoxy)phenyl]acetic acid (CAS 500695-83-0)


Medicinal Chemistry: Optimization of PAI-1 Inhibitor Scaffolds

Given its structural relationship to the 4-(2-phenylethoxy)phenyl core found in the clinical-stage PAI-1 inhibitor PAI-039 (tiplaxtinin) , Amino[4-(2-phenylethoxy)phenyl]acetic acid serves as an ideal advanced intermediate for synthesizing and screening novel PAI-1 inhibitors. The compound's α-amino acid moiety offers a convenient handle for further derivatization (e.g., amide bond formation) to explore structure-activity relationships (SAR) and potentially improve upon the potency (IC50 2.7 μM) and selectivity of existing leads.

Drug Discovery: Central Nervous System (CNS) Penetrant Design

The compound's balanced physicochemical profile—specifically, a favorable TPSA of 72.6 Ų (below the 90 Ų threshold for CNS penetration) combined with an improved XLogP of 0.2 relative to more polar analogs [1]—makes it a compelling starting point for designing CNS-penetrant drug candidates. Its use in synthesizing focused libraries could accelerate the discovery of new treatments for neurological disorders where moderate lipophilicity and polar surface area are critical for crossing the blood-brain barrier.

Organic Synthesis: Specialized Building Block for Complex Molecule Construction

As a high-purity (≥95%) research chemical with a unique combination of an α-amino acid core and a flexible phenylethoxy side chain , this compound is well-suited for use as a specialized building block in multi-step organic syntheses. Its six rotatable bonds and distinct hydrogen bonding capabilities [1] allow for the exploration of diverse chemical space and the generation of novel molecular entities for applications in medicinal chemistry, chemical biology, and materials science.

Analytical and Quality Control: Reference Standard for Method Development

The commercial availability of Amino[4-(2-phenylethoxy)phenyl]acetic acid with a defined purity specification (≥95%) supports its use as a reference standard or analytical marker. It can be employed in the development and validation of HPLC, LC-MS, or NMR methods for the detection and quantification of related impurities or metabolites in pharmaceutical research and development workflows.

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